Chiral Purity Confirmation
The (S)-enantiomer of 3-hydroxymyristic acid can be reliably separated and quantified from its (R)-counterpart using a zwitterionic chiral stationary phase. This method is essential for verifying the enantiomeric purity of the compound [1]. While exact resolution (Rs) values for the 3-hydroxymyristic acid pair were not explicitly stated, the study's optimization of enantioseparation for this class of hydroxy acids provides a validated, quantitative analytical framework [1].
| Evidence Dimension | Chromatographic Resolution (Enantioselectivity) |
|---|---|
| Target Compound Data | (S)-3-Hydroxymyristic acid retention time (optimized for separation) |
| Comparator Or Baseline | Chiralpak ZWIX(+) column vs. Chiralpak QN-AX column |
| Quantified Difference | Superior enantioseparation quality (improved resolution) with ZWIX(+) CSP |
| Conditions | HPLC with polar organic mobile phase (ACN/MeOH/AcOH 95/5/0.05 v/v/v) on ion-exchange chiral stationary phases |
Why This Matters
This validated method is critical for procurement, as it allows users to confirm the enantiomeric purity of the received material, ensuring its suitability as a stereochemical probe.
- [1] Ianni, F.; Pataj, Z.; Gross, H.; Sardella, R.; Natalini, B.; Lindner, W.; Lämmerhofer, M. Direct enantioseparation of underivatized aliphatic 3-hydroxyalkanoic acids with a quinine-based zwitterionic chiral stationary phase. J. Chromatogr. A 2014, 1363, 101-108. DOI: 10.1016/j.chroma.2014.03.060. View Source
